2',3'-Isopropylideneuridine
Overview
Description
2’,3’-Isopropylideneuridine is a synthetic nucleoside derivative with the molecular formula C12H16N2O6 and a molecular weight of 284.27 g/mol . It is commonly used in chemical synthesis and has applications in various fields, including medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,3’-Isopropylideneuridine is typically synthesized through the protection of uridine. The process involves the reaction of uridine with acetone in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the isopropylidene derivative . The reaction is carried out under controlled conditions to ensure the selective protection of the 2’ and 3’ hydroxyl groups.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of 2’,3’-Isopropylideneuridine generally follows the same principles as laboratory-scale synthesis. The process involves the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Isopropylideneuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the uracil ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of uridine derivatives with oxidized functional groups.
Reduction: Formation of reduced uridine derivatives.
Substitution: Formation of N-substituted uridine derivatives.
Scientific Research Applications
2’,3’-Isopropylideneuridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and other complex molecules.
Biology: Employed in studies involving nucleic acid chemistry and enzymatic processes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 2’,3’-Isopropylideneuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and metabolism, leading to its biological effects .
Comparison with Similar Compounds
- 2’,3’-Isopropylideneadenosine
- 2’,3’-Isopropylideneguanosine
- 2’,3’-Isopropylidenecytidine
Comparison: 2’,3’-Isopropylideneuridine is unique due to its specific structure and the presence of the isopropylidene protective group. This modification enhances its stability and reactivity compared to other nucleosides. Additionally, its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-12(2)19-8-6(5-15)18-10(9(8)20-12)14-4-3-7(16)13-11(14)17/h3-4,6,8-10,15H,5H2,1-2H3,(H,13,16,17)/t6-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDUSNQQMOENLR-PEBGCTIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=O)NC3=O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)NC3=O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362-43-6 | |
Record name | 2′,3′-O-Isopropylideneuridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3'-O-Isopropylidene uridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3'-isopropylideneuridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2',3'-Isopropylideneuridine utilized in synthesizing compounds with potential antiviral activity?
A1: Researchers have leveraged this compound to create nucleoside-phospholipid conjugates []. These conjugates demonstrated complete inhibition of HIV-1 reproduction in vitro at lower doses than the parent nucleosides. This approach highlights the potential of using this compound as a starting point for developing novel antiviral agents.
Q2: What are the typical synthetic approaches to creating derivatives of this compound?
A2: Several synthetic strategies utilize this compound. One common approach is to modify the 5' position. For example, reacting this compound with phosphoryl chloride followed by separation yields 5-Bromo-UMP []. Alternatively, reacting it with polyphosphoric acid produces 5-Bromo-UMP in good yield []. Another strategy utilizes the reactivity of the 5-bromo derivative. Reacting it with morpholine generates 5-Morpholinouridine and its isopropylidene derivative []. This versatility makes this compound a valuable starting material for synthesizing a diverse range of uridine analogs.
Q3: Can you elaborate on the use of mass spectrometry in analyzing this compound derivatives?
A3: Mass spectrometry, particularly electrospray ionization tandem mass spectrometry (ESI-MSn), proves invaluable for characterizing this compound derivatives, particularly phosphoramidate monoesters []. This technique elucidates novel rearrangement reactions occurring with different amino acids in these derivatives []. Furthermore, ESI-MS helps identify characteristic fragmentation patterns, providing a means to monitor these compounds in biological systems [].
Q4: Have any structure-activity relationship studies been conducted using this compound as a scaffold?
A4: Researchers investigated the structure-activity relationship of the nucleoside antibiotic mureidomycin A, employing this compound as a starting point for synthesizing uridine-containing analogs []. They discovered that introducing specific functional groups at the 5' position of the uridine moiety led to varying degrees of inhibition against E. coli translocase I []. These findings highlight the importance of the 5' position in modulating the biological activity of these uridine derivatives.
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